Methyl 3-bromo-5-(fluoromethyl)benzoate
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Overview
Description
Methyl 3-bromo-5-(fluoromethyl)benzoate is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and fluoromethyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(fluoromethyl)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation of a fluoromethyl-substituted benzene derivative, followed by bromination. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an appropriate solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The scalability of the process is crucial for meeting the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(fluoromethyl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The fluoromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Conversion to 3-bromo-5-(fluoromethyl)benzoic acid.
Reduction: Formation of 3-bromo-5-(fluoromethyl)benzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-5-(fluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-(fluoromethyl)benzoate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-fluorobenzoate
- Methyl 3-bromo-5-(trifluoromethyl)benzoate
- Methyl 3-chloro-5-(fluoromethyl)benzoate
Uniqueness
Methyl 3-bromo-5-(fluoromethyl)benzoate is unique due to the presence of both bromine and fluoromethyl groups, which confer distinct reactivity and properties compared to its analogs. The combination of these substituents can influence the compound’s electronic and steric characteristics, making it valuable for specific synthetic and research applications .
Biological Activity
Methyl 3-bromo-5-(fluoromethyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential bioactivity. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H6BrF3O2 and a molecular weight of approximately 283.04 g/mol. The compound features a bromine atom, a fluoromethyl group, and a benzoate structure, which contribute to its unique physicochemical properties, including high lipophilicity and reactivity influenced by the electron-withdrawing nature of the trifluoromethyl group .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of electronegative fluorine atoms can enhance its binding affinity and selectivity towards these targets. This compound has been explored for its potential as a bioactive molecule in drug discovery, particularly in modulating enzyme activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, showcasing potential as an antiviral agent .
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which is crucial for developing therapeutic agents targeting diseases such as cancer and neurodegenerative disorders .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory activity comparable to standard drugs, indicating potential therapeutic applications in inflammatory diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiviral Activity : A study identified a new scaffold for antiviral compounds based on this compound. The compound exhibited inhibition of viral replication at low micromolar concentrations without significant cytotoxicity, highlighting its potential as an antiviral agent .
- Enzyme Interaction : Research involving the compound's derivatives showed significant inhibition rates against monoamine oxidase B (MAO-B), an important target in treating neurodegenerative disorders like Parkinson's disease. The compounds demonstrated IC50 values in the micromolar range, suggesting effective enzyme modulation .
- Anti-inflammatory Effects : In vitro studies revealed that specific derivatives of this compound displayed anti-inflammatory properties that were comparable to established anti-inflammatory drugs. This suggests that such compounds could be further developed for therapeutic use in managing inflammatory conditions .
Properties
Molecular Formula |
C9H8BrFO2 |
---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
methyl 3-bromo-5-(fluoromethyl)benzoate |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5H2,1H3 |
InChI Key |
FKAARLBKEOTGQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CF)Br |
Origin of Product |
United States |
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